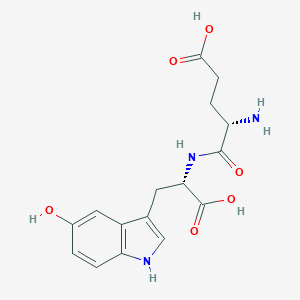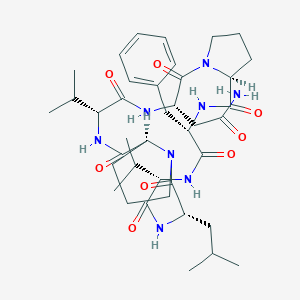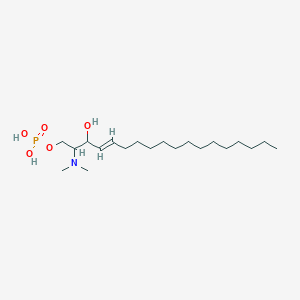
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide, also known as Cmpd-1, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell growth, proliferation, and survival. In
作用機序
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide works by binding to the ATP-binding site of CK2, preventing its activity. This results in a variety of downstream effects, including inhibition of cell growth and proliferation, induction of apoptosis, and decreased tumor growth.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. It has also been shown to inhibit inflammation, which is involved in many diseases including cancer.
実験室実験の利点と制限
One advantage of 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide is its potency and specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. However, its potency can also be a limitation, as high concentrations may be required for some experiments. Additionally, its effects may be cell type-specific, and further studies are needed to fully understand its effects in different cell types.
将来の方向性
There are many potential future directions for research on 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide. One area of interest is its potential for combination therapy with other cancer drugs. Another area of interest is its potential as a therapeutic agent for other diseases, such as inflammation and angiogenesis-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and efficacy.
合成法
The synthesis of 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide involves a multi-step process that includes the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-6-methylpyridin-2-amine to form the amide intermediate, which is then reacted with 2-amino-5-chlorobenzonitrile in the presence of a palladium catalyst to form the final product, this compound.
科学的研究の応用
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide has been extensively studied for its potential as a cancer therapeutic agent. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and decrease tumor growth. This compound has been shown to be a potent inhibitor of CK2 both in vitro and in vivo, and has demonstrated efficacy in preclinical models of cancer.
特性
分子式 |
C14H12Cl2N2O2 |
|---|---|
分子量 |
311.2 g/mol |
IUPAC名 |
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-8-10(15)4-6-13(17-8)18-14(19)9-3-5-12(20-2)11(16)7-9/h3-7H,1-2H3,(H,17,18,19) |
InChIキー |
RTPREQLFHQGWFA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)




![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)